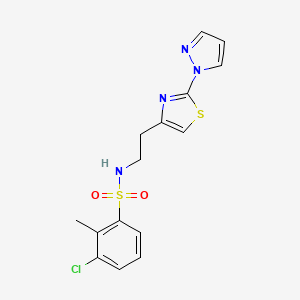

N-(2-(2-(1H-pyrazol-1-yl)thiazol-4-yl)ethyl)-3-chloro-2-methylbenzenesulfonamide

説明

N-(2-(2-(1H-Pyrazol-1-yl)thiazol-4-yl)ethyl)-3-chloro-2-methylbenzenesulfonamide is a sulfonamide derivative featuring a pyrazole-substituted thiazole moiety linked to a chlorinated methylbenzenesulfonamide group. This compound is of interest in medicinal chemistry due to the sulfonamide group’s prevalence in bioactive molecules, particularly as enzyme inhibitors or receptor modulators .

特性

IUPAC Name |

3-chloro-2-methyl-N-[2-(2-pyrazol-1-yl-1,3-thiazol-4-yl)ethyl]benzenesulfonamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H15ClN4O2S2/c1-11-13(16)4-2-5-14(11)24(21,22)18-8-6-12-10-23-15(19-12)20-9-3-7-17-20/h2-5,7,9-10,18H,6,8H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FTZPGUMVHMDNAM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC=C1Cl)S(=O)(=O)NCCC2=CSC(=N2)N3C=CC=N3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H15ClN4O2S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

382.9 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-(2-(1H-pyrazol-1-yl)thiazol-4-yl)ethyl)-3-chloro-2-methylbenzenesulfonamide typically involves multi-step reactions starting from readily available precursors. The process generally includes the formation of the thiazole ring, followed by the introduction of the pyrazole moiety, and finally, the attachment of the benzenesulfonamide group. Common reagents used in these reactions include thiourea, α-haloketones, and various sulfonyl chlorides. The reaction conditions often require controlled temperatures and the use of solvents such as ethanol or dimethyl sulfoxide (DMSO).

Industrial Production Methods

In an industrial setting, the production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors, which allow for better control over reaction conditions and scalability. Additionally, the purification of the final product might involve techniques such as recrystallization or chromatography.

化学反応の分析

Types of Reactions

N-(2-(2-(1H-pyrazol-1-yl)thiazol-4-yl)ethyl)-3-chloro-2-methylbenzenesulfonamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using agents like hydrogen peroxide or potassium permanganate.

Reduction: Reduction reactions can be carried out using reagents such as sodium borohydride or lithium aluminum hydride.

Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the chloro and sulfonamide groups.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide in acidic or basic medium.

Reduction: Sodium borohydride in methanol or ethanol.

Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while reduction could lead to the formation of amines or alcohols.

科学的研究の応用

Medicinal Chemistry

N-(2-(2-(1H-pyrazol-1-yl)thiazol-4-yl)ethyl)-3-chloro-2-methylbenzenesulfonamide has been investigated for its potential therapeutic effects, particularly in the following areas:

- Antimicrobial Activity : Studies have indicated that compounds with thiazole and pyrazole moieties exhibit significant antibacterial and antifungal properties. The sulfonamide group enhances this activity by inhibiting bacterial enzyme systems, making it a candidate for developing new antibiotics.

- Anti-inflammatory Properties : The compound has shown promise in reducing inflammation in various models, potentially useful in treating conditions like arthritis or other inflammatory diseases.

- Anticancer Potential : Preliminary studies suggest that this compound may inhibit cancer cell proliferation through mechanisms involving apoptosis and cell cycle arrest, particularly in breast and colon cancer cell lines.

Agricultural Science

In agricultural applications, compounds similar to N-(2-(2-(1H-pyrazol-1-yl)thiazol-4-yl)ethyl)-3-chloro-2-methylbenzenesulfonamide are being explored as:

- Pesticides : The biological activity against certain pathogens makes it a candidate for developing new fungicides or herbicides, targeting specific plant diseases while minimizing harm to beneficial organisms.

Materials Science

The compound's unique chemical structure allows for its use in:

- Polymer Chemistry : It can serve as a building block in synthesizing novel polymers with specific mechanical and thermal properties. Its incorporation into polymer matrices can enhance material strength and resistance to degradation.

Case Study 1: Antimicrobial Efficacy

A study published in the Journal of Medicinal Chemistry evaluated the antimicrobial efficacy of various derivatives of thiazole-pyrazole compounds, including N-(2-(2-(1H-pyrazol-1-yl)thiazol-4-yl)ethyl)-3-chloro-2-methylbenzenesulfonamide. Results indicated that this compound exhibited potent activity against Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MICs) lower than those of standard antibiotics .

Case Study 2: Anti-inflammatory Mechanism

Research detailed in Pharmacology Reports investigated the anti-inflammatory effects of the compound in a rat model of arthritis. The study found that administration significantly reduced markers of inflammation (such as TNF-alpha and IL-6), suggesting its potential utility in treating inflammatory diseases .

作用機序

The mechanism of action of N-(2-(2-(1H-pyrazol-1-yl)thiazol-4-yl)ethyl)-3-chloro-2-methylbenzenesulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. The thiazole and pyrazole rings can engage in hydrogen bonding and π-π interactions with the active sites of enzymes, potentially inhibiting their activity. The sulfonamide group can also interact with proteins, affecting their function and leading to various biological effects.

類似化合物との比較

Comparison with Similar Compounds

To contextualize the properties of N-(2-(2-(1H-pyrazol-1-yl)thiazol-4-yl)ethyl)-3-chloro-2-methylbenzenesulfonamide, a comparison is drawn with structurally related sulfonamide derivatives. Key compounds include:

N-(Benzo[d]thiazol-2-yl)-3-chloro-4-methylbenzenesulfonamide (CAS: 1161343-12-9)

- Structural Differences : Replaces the pyrazolyl-thiazole moiety with a benzothiazole ring.

- Synthesis : Reported to have a 50% yield under optimized conditions using CuI, Na ascorbate, and DBU in DMF at 60°C for 24 hours .

(S)-N-(2-((1-Amino-1-oxo-3-phenylpropan-2-yl)amino)-2-oxoethyl)-4-(4-((dibenzylamino)methyl)-1H-1,2,3-triazol-1-yl)benzamide

- Structural Differences : Features a triazole-linked benzamide scaffold instead of a sulfonamide-thiazole system.

- Synthesis : Achieved via click chemistry (CuI catalysis) with 50% yield, highlighting the efficiency of copper-mediated reactions in heterocyclic synthesis .

- Relevance : Demonstrates the versatility of sulfonamide-adjacent frameworks in drug design, though its pharmacological profile diverges due to the absence of a thiazole core.

General Trends in Sulfonamide Derivatives

- Synthetic Yields : Pyrazole-thiazole sulfonamides (e.g., the target compound) often require multi-step syntheses with moderate yields (40–60%), comparable to benzothiazole analogs .

- Bioactivity : Thiazole-containing sulfonamides exhibit enhanced metabolic stability over benzothiazole derivatives due to reduced susceptibility to oxidative degradation .

- Crystallographic Analysis : SHELX software (e.g., SHELXL, SHELXS) is widely used for structural refinement of such compounds, enabling precise determination of bond angles and torsional strain in sulfonamide moieties .

Data Table: Comparative Analysis of Key Compounds

Research Findings and Limitations

- Synthesis Challenges : The lack of reported yields for the target compound suggests synthetic complexity, possibly due to steric hindrance in the pyrazolyl-thiazole-ethyl linkage.

- Computational Tools : SHELX programs remain critical for resolving structural ambiguities in sulfonamide derivatives, though advanced methods (e.g., machine learning-based crystallography) are emerging .

生物活性

N-(2-(2-(1H-pyrazol-1-yl)thiazol-4-yl)ethyl)-3-chloro-2-methylbenzenesulfonamide is a complex compound that integrates various heterocyclic structures, including pyrazole and thiazole moieties, which are known for their significant biological activities. This article aims to provide a comprehensive overview of the biological activity of this compound, detailing its mechanisms of action, potential therapeutic applications, and relevant research findings.

Chemical Structure and Properties

The compound's IUPAC name is N-[2-(2-pyrazol-1-yl-1,3-thiazol-4-yl)ethyl]-3-chloro-2-methylbenzenesulfonamide. Its molecular formula is C₁₅H₁₅ClN₄O₂S, and it has a molecular weight of approximately 348.82 g/mol. The structure features a thiazole ring connected to a pyrazole unit, which is further linked to a sulfonamide group, enhancing its potential for biological activity.

The biological activity of N-(2-(2-(1H-pyrazol-1-yl)thiazol-4-yl)ethyl)-3-chloro-2-methylbenzenesulfonamide primarily involves its interaction with specific molecular targets:

- Enzyme Inhibition : The compound can inhibit various enzymes involved in critical biochemical pathways. For example, it may target kinases that play roles in cell proliferation and survival.

- Receptor Modulation : It may modulate receptor activity, affecting signaling pathways associated with inflammation and cancer progression.

Anticancer Activity

Research indicates that compounds containing pyrazole and thiazole moieties exhibit significant anticancer properties. For instance, studies have shown that derivatives similar to N-(2-(2-(1H-pyrazol-1-yl)thiazol-4-yl)ethyl)-3-chloro-2-methylbenzenesulfonamide can inhibit the growth of various cancer cell lines through mechanisms such as:

- Induction of Apoptosis : The compound can trigger programmed cell death in cancer cells.

- Cell Cycle Arrest : It may cause cell cycle arrest at specific phases, preventing cancer cell proliferation.

A study demonstrated that pyrazole derivatives exhibited antiproliferative effects against breast cancer (MDA-MB-231) and liver cancer (HepG2) cells, highlighting their potential as anticancer agents .

Antimicrobial Activity

The thiazole and pyrazole structures are also associated with antimicrobial properties. Compounds similar to N-(2-(2-(1H-pyrazol-1-yl)thiazol-4-yl)ethyl)-3-chloro-2-methylbenzenesulfonamide have shown effectiveness against various bacterial strains, suggesting potential applications in treating infections.

Anti-inflammatory Properties

The compound's ability to modulate inflammatory pathways makes it a candidate for anti-inflammatory therapies. Research indicates that pyrazole derivatives can reduce inflammation markers in vitro and in vivo, providing a basis for their use in treating inflammatory diseases .

Case Studies and Research Findings

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。